In-Depth Technical Guide: N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester
In-Depth Technical Guide: N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cbz-cis-4-Hydroxy-L-proline methyl ester, a pivotal chiral building block, holds significant importance in the realms of medicinal chemistry and drug development. Its rigid pyrrolidine framework, endowed with specific stereochemistry, renders it an invaluable precursor for the synthesis of conformationally constrained peptides and complex bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of N-Cbz-cis-4-Hydroxy-L-proline methyl ester, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in the synthesis of therapeutic agents.
Chemical and Physical Properties
N-Cbz-cis-4-Hydroxy-L-proline methyl ester, systematically named methyl (2S,4S)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate, is a white to off-white solid. The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇NO₅ | [1] |
| Molecular Weight | 279.29 g/mol | [1] |
| Melting Point | 80-85 °C | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 57653-35-7 | [1] |
| Stereochemistry | (2S, 4S) | [1] |
Solubility: While quantitative solubility data is not extensively reported, N-Cbz-cis-4-Hydroxy-L-proline methyl ester is generally soluble in a range of organic solvents including methanol, ethanol, dichloromethane, and ethyl acetate. This solubility profile is critical for its application in various reaction conditions.
Optical Rotation: The specific optical rotation is a crucial parameter for chiral compounds. For the closely related trans-isomer, N-Cbz-trans-4-hydroxy-L-proline, a specific rotation of [α] = -51.2° (c=1.00g/100ml in Ethanol) has been reported, providing an expected range for the cis-isomer.[2]
Spectroscopic Data
The structural elucidation of N-Cbz-cis-4-Hydroxy-L-proline methyl ester is confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
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Aromatic Protons (Cbz group): A multiplet is expected in the range of 7.30-7.40 ppm, corresponding to the five protons of the phenyl ring.
-
CH₂ (Cbz group): A singlet or a pair of doublets (due to rotational hindrance) is anticipated around 5.10-5.20 ppm for the benzylic protons.
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Proline Ring Protons: Complex multiplets are expected for the protons on the pyrrolidine ring. The H-2 proton (adjacent to the ester) would likely appear around 4.5 ppm. The H-4 proton (bearing the hydroxyl group) is expected around 4.4 ppm. The other ring protons would resonate between 2.0 and 3.8 ppm.
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Methyl Ester Protons: A sharp singlet for the methyl group is expected around 3.70 ppm.
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Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected for the OH group.
¹³C NMR (Carbon NMR):
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Carbonyl Carbons: Resonances for the ester and carbamate carbonyls are expected in the region of 173 ppm and 155 ppm, respectively.
-
Aromatic Carbons: Signals for the aromatic carbons of the Cbz group are anticipated between 127 and 137 ppm.
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C-2 and C-4 (Pyrrolidine Ring): The carbons bearing the ester and hydroxyl groups are expected to resonate around 58 ppm and 69 ppm, respectively.
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Other Pyrrolidine Ring Carbons: The remaining ring carbons would appear in the range of 38-55 ppm.
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Benzylic Carbon (Cbz group): The benzylic carbon signal is expected around 67 ppm.
-
Methyl Ester Carbon: The methyl carbon of the ester group is anticipated around 52 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (hydroxyl group) |
| ~3000 | C-H stretch (aromatic and aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1700 | C=O stretch (carbamate) |
| ~1420 | C-N stretch |
| ~1200 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For N-Cbz-cis-4-Hydroxy-L-proline methyl ester, the expected molecular ion peak [M]+ would be at m/z 279. The fragmentation pattern would likely involve the loss of the benzyl group, the carbamate group, and the methyl ester group.
Experimental Protocols
Synthesis of N-Cbz-cis-4-Hydroxy-L-proline methyl ester
This protocol is adapted from general procedures for the protection and esterification of amino acids.
Materials:
-
cis-4-Hydroxy-L-proline
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Benzyl chloroformate (Cbz-Cl)
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Sodium bicarbonate (NaHCO₃)
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Dioxane
-
Water
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Thionyl chloride (SOCl₂) or another esterification agent
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Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
Step 1: N-protection of cis-4-Hydroxy-L-proline
-
Dissolve cis-4-Hydroxy-L-proline in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C and vigorously stirring.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with dilute HCl.
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Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Cbz-cis-4-Hydroxy-L-proline.
Step 2: Methyl Esterification
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Suspend the N-Cbz-cis-4-Hydroxy-L-proline in anhydrous methanol.
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-Cbz-cis-4-Hydroxy-L-proline methyl ester.
Workflow for Synthesis:
Caption: Synthetic pathway for N-Cbz-cis-4-Hydroxy-L-proline methyl ester.
Purification
The crude product can be purified by either recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with cold ethyl acetate/hexane, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the pure product (monitored by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Cbz-cis-4-Hydroxy-L-proline methyl ester.
Purification Workflow:
Caption: General purification strategies for the target compound.
Applications in Drug Development
N-Cbz-cis-4-Hydroxy-L-proline methyl ester is a valuable building block for the synthesis of various pharmaceutical agents, primarily due to the conformational constraints imposed by the pyrrolidine ring.
Precursor for Conformationally Restricted Peptides and Peptidomimetics
The rigid structure of the proline ring in this molecule is utilized to control the backbone conformation of peptides. By incorporating this moiety, medicinal chemists can design peptides with specific secondary structures, such as β-turns, which are often crucial for biological activity and receptor binding. This conformational restriction can lead to increased potency, selectivity, and metabolic stability of peptide-based drugs.
Synthesis of Bioactive Molecules
This compound serves as a key intermediate in the synthesis of complex natural products and therapeutic agents. Although specific examples directly citing the cis-isomer are less common in readily available literature, the general class of protected hydroxyprolines is crucial in the synthesis of antiviral drugs like the hepatitis C protease inhibitors Boceprevir and Telaprevir.[3][4] The synthesis of these drugs often involves the construction of complex polycyclic structures where the stereochemistry of the proline-derived core is critical for their inhibitory activity.
Logical Relationship in Drug Synthesis:
Caption: Role as a precursor in complex molecule synthesis.
Safety and Handling
N-Cbz-cis-4-Hydroxy-L-proline methyl ester should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an eye irritant.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N-Cbz-cis-4-Hydroxy-L-proline methyl ester is a cornerstone chiral building block in modern organic synthesis and drug discovery. Its well-defined stereochemistry and rigid conformation provide a powerful tool for the design and synthesis of novel therapeutic agents with enhanced properties. This guide has provided a detailed overview of its chemical properties, spectroscopic data, synthesis, and applications, serving as a valuable resource for researchers in the field.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
